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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-
generation, highly selective, and irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2]
Acalabrutinib is approved for the treatment of various B-cell malignancies, including mantle cell
lymphoma and chronic lymphocytic leukemia.[3][4] Understanding the bioactivity of ACP-5862
is crucial for a comprehensive assessment of the overall clinical efficacy and safety profile of
acalabrutinib, as the metabolite circulates in human plasma at concentrations two- to three-fold
higher than the parent drug.[5][6] This technical guide provides an initial assessment of ACP-
5862's bioactivity, presenting key quantitative data, outlining its mechanism of action, and

detailing its metabolic origin.

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize the key in vitro bioactivity and pharmacokinetic parameters of
ACP-5862, primarily in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Bioactivity of ACP-5862 and Acalabrutinib
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Table 2: Comparative Pharmacokinetic Properties of ACP-5862 and Acalabrutinib

Parameter ACP-5862 Acalabrutinib Reference
Half-Life (t%2) 6.9 hours 1 hour [1][5]
Mean Exposure ~2-3 fold higher than 5176]
(AUC) acalabrutinib
] 1.6 hours (range: 0.9 0.9 hours (range: 0.5
Time to Peak (Tmax) [1]
to 2.7 hours) to 1.9 hours)
Apparent Oral
13 L/hour 71 L/hour [1][6]
Clearance (CL/F)
Volume of Distribution
~67 L ~101L [1]
(Vdss)
Plasma Protein
98.6% 97.5% [1][5]

Binding

Mechanism of Action: Covalent Inhibition of Bruton
Tyrosine Kinase

ACP-5862, like its parent compound acalabrutinib, is a potent and selective covalent inhibitor

of Bruton tyrosine kinase (BTK).[3][4] BTK is a critical signaling molecule in the B-cell receptor
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(BCR) and cytokine receptor pathways.[1][2] These pathways are essential for B-cell
proliferation, trafficking, chemotaxis, and adhesion.[1]

The mechanism of action involves the formation of a covalent bond between ACP-5862 and a
cysteine residue (Cys481) within the active site of the BTK enzyme.[1][4] This irreversible
binding leads to the inhibition of BTK enzymatic activity, thereby disrupting the downstream
signaling pathways that promote the survival and proliferation of malignant B-cells.[1]
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ACP-5862 Mechanism of BTK Inhibition.

Metabolic Pathway: Formation of ACP-5862 from
Acalabrutinib

ACP-5862 is formed from acalabrutinib primarily through metabolism by cytochrome P450 3A4
(CYP3A4) enzymes in the liver.[3][4] The metabolic reaction involves the oxidation and opening
of the pyrrolidine ring of acalabrutinib to form the active ketone/amide structure of ACP-5862.
[3][4] This metabolic conversion is significant as it results in a major circulating active
metabolite that contributes to the overall pharmacological effect of acalabrutinib administration.

[3]
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Metabolic conversion of Acalabrutinib to ACP-5862.

Experimental Protocols

Detailed, step-by-step experimental protocols for the bioactivity assays of ACP-5862 are not
fully elaborated in the publicly available literature. However, the cited research indicates the
use of standard biochemical and cellular assay methodologies.[3][4] For researchers seeking
to replicate these findings, it is recommended to consult the supplementary materials of the
primary research articles or to adapt established protocols for kinase inhibition and cell viability
assays.

1. Biochemical Kinase Assay (General Workflow)

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a

purified enzyme.
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General Workflow for a Biochemical Kinase Assay.
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2. Cellular Assays

Cellular assays are employed to assess the potency of a compound in a more physiologically
relevant environment. While specific cell lines used for ACP-5862 were not detailed in the initial
search, assays would likely involve B-cell lymphoma cell lines that are dependent on BTK
signaling. The endpoint of such assays is typically the measurement of cell viability or
proliferation (e.g., using MTS or CellTiter-Glo assays) or the inhibition of a specific downstream
signaling event (e.g., phosphorylation of a BTK substrate).

Conclusion

ACP-5862 is a major, active metabolite of acalabrutinib that significantly contributes to the
overall clinical activity of the drug. It is a potent and selective covalent inhibitor of BTK, with a
slightly lower in vitro potency but a significantly longer half-life and higher systemic exposure
compared to its parent compound. The metabolism of acalabrutinib to ACP-5862 is primarily
mediated by CYP3A4. This initial assessment underscores the importance of considering the
bioactivity of ACP-5862 when evaluating the pharmacology of acalabrutinib. Further research
into the detailed experimental protocols and the kinase selectivity profile of ACP-5862 would
provide an even more complete understanding of its biological activity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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